molecular formula C13H18O2 B13834895 3-Tert-butyl-6-propylcyclohexa-3,5-diene-1,2-dione

3-Tert-butyl-6-propylcyclohexa-3,5-diene-1,2-dione

Cat. No.: B13834895
M. Wt: 206.28 g/mol
InChI Key: FOLDHEOCNGXXFV-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-propylcyclohexa-3,5-diene-1,2-dione is an organic compound with the molecular formula C14H20O2 It is a derivative of cyclohexadiene and features tert-butyl and propyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-propylcyclohexa-3,5-diene-1,2-dione typically involves the oxidation of precursor compounds such as tert-butylphenol. The reaction conditions often include the use of strong oxidizing agents to facilitate the conversion of tert-butylphenol to the desired dione compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes, where the precursor compounds are subjected to controlled oxidation reactions in the presence of catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-propylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Tert-butyl-6-propylcyclohexa-3,5-diene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-propylcyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. It may also undergo redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-6-propylcyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-tert-butyl-6-propylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C13H18O2/c1-5-6-9-7-8-10(13(2,3)4)12(15)11(9)14/h7-8H,5-6H2,1-4H3

InChI Key

FOLDHEOCNGXXFV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C(=O)C1=O)C(C)(C)C

Origin of Product

United States

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